molecular formula C17H22N2O4S2 B2510424 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 2034459-76-0

3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No. B2510424
CAS RN: 2034459-76-0
M. Wt: 382.49
InChI Key: GOYZUJJRUFYKNH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
The exact mass of the compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Diversity

A study described the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions, aiming to generate a structurally diverse library of compounds. This approach highlights the compound's role in the synthesis of dithiocarbamates, thioethers, and various cyclic derivatives such as pyrazolines and benzodiazepines, showcasing its versatility in organic synthesis (Roman, 2013).

Biological Evaluation

Another research effort focused on the preparation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, illustrating the potential therapeutic applications of the compound's derivatives (Kendre et al., 2015).

Anticancer Activity

Compounds including the thiocarboximidopyrazolyl, phenylpyrazolyl, and benzoxazepinyl derivatives synthesized from a similar core structure were tested against various human cancer cell lines. Some of these compounds showed potent anticancer activity, indicating the significance of the chemical structure in the development of new anticancer agents (El-Naem et al., 2003).

Antimicrobial Studies

A novel synthesis of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine highlighted its significance in pharmaceutical and medicinal chemistry due to the heterocyclic compounds' notable drug absorption and effects. These synthesized compounds were evaluated for their antimicrobial activities, demonstrating their potential use in addressing microbial resistance (Tayade & Shekar, 2012).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-14(13(2)23-18-12)5-6-17(20)19-8-7-16(15-4-3-10-24-15)25(21,22)11-9-19/h3-4,10,16H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYZUJJRUFYKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

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